
5-Phenylpenta-1,3-diynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylpenta-1,3-diynylbenzene is an organic compound characterized by the presence of two phenyl groups attached to a penta-1,3-diynyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpenta-1,3-diynylbenzene typically involves the reaction of phenylacetylene with a suitable diynyl precursor under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which allows for the formation of the diynyl linkage between the phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenylpenta-1,3-diynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diynyl groups into alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Phenylpenta-1,3-diynylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: Employed in the development of conductive polymers and advanced materials with unique electronic properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 5-Phenylpenta-1,3-diynylbenzene exerts its effects depends on the specific application. In materials science, its unique electronic structure allows for the formation of conductive polymers. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenylpenta-1,3-diene: Similar structure but with a diene instead of a diynyl linkage.
1,5-Diphenylpenta-1,4-dien-3-one: Contains a conjugated diene and a carbonyl group.
Uniqueness
5-Phenylpenta-1,3-diynylbenzene is unique due to its diynyl linkage, which imparts distinct electronic properties and reactivity compared to similar compounds with diene or single-bond linkages. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
6088-99-9 |
|---|---|
Molekularformel |
C17H12 |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
5-phenylpenta-1,3-diynylbenzene |
InChI |
InChI=1S/C17H12/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17/h1-2,4-7,10-13H,14H2 |
InChI-Schlüssel |
AFAXUPJQEIQWKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC#CC#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


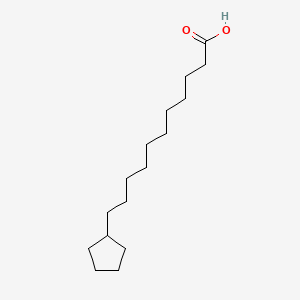
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
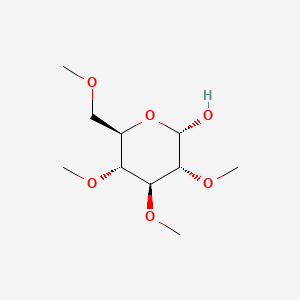
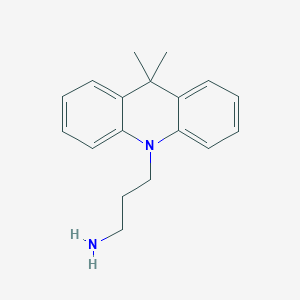


![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)
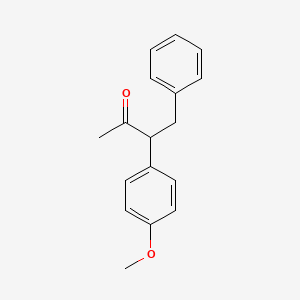
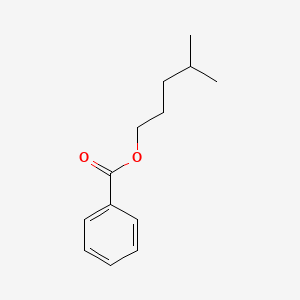

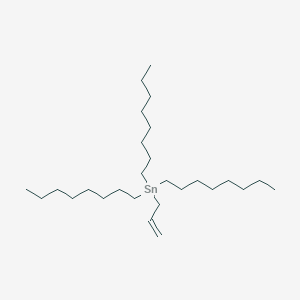
![2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate](/img/structure/B14742062.png)

![4,4'-[1,4-Phenylenebis(methylene)]dianiline](/img/structure/B14742079.png)
